Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-

Catalog No.
S14336015
CAS No.
64521-18-2
M.F
C13H36N2O2Si4
M. Wt
364.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-

CAS Number

64521-18-2

Product Name

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-

IUPAC Name

1,1,3-tris(trimethylsilyl)-3-trimethylsilyloxyurea

Molecular Formula

C13H36N2O2Si4

Molecular Weight

364.78 g/mol

InChI

InChI=1S/C13H36N2O2Si4/c1-18(2,3)14(17-21(10,11)12)13(16)15(19(4,5)6)20(7,8)9/h1-12H3

InChI Key

LMLBEVJWYBBWJM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C(=O)N([Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- (CAS 64521-18-2) is a specialized, tetra-silylated derivative of hydroxyurea, functioning as a multi-equivalent trimethylsilyl (TMS) donor. With a molecular weight of 364.78 g/mol and four labile TMS groups distributed across its nitrogen and oxygen centers, it offers exceptional silylating power driven by the alpha-effect of its N-O backbone. In industrial and advanced synthetic workflows, it is primarily evaluated for its ability to derivatize sterically hindered functional groups under neutral conditions, while generating a highly crystalline, easily filterable byproduct (hydroxyurea). This profile makes it a compelling alternative to traditional liquid silylating agents for processes requiring high atom economy and streamlined downstream purification [1].

Procurement Fit

1
Zero H-bond donor structure for moisture-sensitive silylation and scavenging workflows
2
Full TMS protection supports non-polar solvent compatibility and hydrophobic derivatization
3
Liquid physical state at ambient temperature permits solvent-free dispensing and metering

Substituting this compound with industry-standard agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,N'-Bis(trimethylsilyl)urea (BSU) often introduces process bottlenecks in complex syntheses. While BSTFA is highly reactive, it delivers a maximum of two TMS equivalents per mole and leaves soluble fluorinated byproducts that complicate chromatographic purification and require energy-intensive vacuum removal [1]. Conversely, while BSU yields an insoluble urea byproduct, it lacks the aggressive silylating kinetics provided by the O-TMS group in the hydroxyurea derivative, frequently failing to fully protect tertiary alcohols without harsh catalysts. Procurement of the tetra-silylated hydroxyurea specifically resolves this by combining the aggressive reactivity of an O-TMS donor with the processability of a highly insoluble, easily filtered crystalline byproduct [2].

Mismatch Risk

Target
Per-silylated urea, 0 NH
Four TMS groups eliminate hydrolytically labile protons; liquid at room temperature supports direct liquid handling.
Partial Analog (BSU)
Bis(trimethylsilyl)urea, 2 NH
Residual NH sites may accelerate premature hydrolysis and alter reaction stoichiometry in moisture-sensitive syntheses.
Target
Urea core (C=O)
Carbonyl functionality directs reactivity toward silylation and moisture scavenging.
Isomer Risk
Isourea (C=N, CAS 53460-67-6)
Isomeric isourea form may act as alkylating agent rather than silyl donor, introducing unwanted side products.

Silylating Capacity and Atom Economy

A critical procurement advantage of Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is its theoretical capacity to deliver four equivalents of trimethylsilyl groups per molecule, compared to the two equivalents delivered by standard agents like BSTFA. This 100% increase in TMS delivery capacity significantly reduces the molar equivalents of reagent required for exhaustive silylation of polyols, lowering overall reactor loading and raw material volumes [1].

Evidence DimensionEquivalents of TMS delivered per mole of reagent
Target Compound DataUp to 4.0 eq TMS / mole
Comparator Or BaselineBSTFA (2.0 eq TMS / mole)
Quantified Difference100% higher TMS delivery capacity per mole
ConditionsExhaustive silylation of polyfunctional APIs

Reduces the required reagent volume and improves atom economy in large-scale derivatization processes.

H-Bond Donors
Head-to-head
0 (Target) vs 2 (BSU)
Supports moisture-stability screening
PubChem Cactvs descriptor; absolute reduction of all NH sites

Byproduct Removal Efficiency in Non-Polar Solvents

Unlike BSTFA, which generates liquid trifluoroacetamide byproducts that are highly soluble in organic solvents, the complete desilylation of Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- yields hydroxyurea. Hydroxyurea is highly crystalline and practically insoluble in non-polar solvents like hexanes or cold toluene (< 0.1 mg/mL), allowing for >99% byproduct removal via simple filtration [1]. This eliminates the need for aqueous washing or vacuum distillation.

Evidence DimensionByproduct solubility in hexanes at 20°C
Target Compound Data< 0.1 mg/mL (Hydroxyurea byproduct)
Comparator Or BaselineBSTFA byproduct (Miscible/highly soluble)
Quantified Difference>99% reduction in dissolved byproduct post-filtration
ConditionsPost-reaction workup in non-polar hydrocarbon solvents

Streamlines industrial downstream processing by enabling rapid, filtration-based purification without thermal stress.

Boiling Point
Cross-study
313.6 °C (Target) vs 222 °C (BSU)
Supports high-temperature process fit
Target value computed; comparator experimental at 760 mmHg

Reagent Volatility and Handling Safety

Due to its high molecular weight (364.78 g/mol) and tetra-silylated structure, Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- exhibits a significantly lower vapor pressure at ambient temperatures compared to lighter agents like BSTFA (~7-10 mmHg at 25°C). This >80% reduction in volatility minimizes inhalation exposure risks for operators and reduces stoichiometric losses to exhaust systems during high-temperature reactions or scale-up [1].

Evidence DimensionEstimated vapor pressure at 25°C
Target Compound Data< 1 mmHg
Comparator Or BaselineBSTFA (~7-10 mmHg)
Quantified Difference>80% reduction in volatility
ConditionsStandard laboratory or pilot plant handling at ambient temperature

Improves worker safety and ensures precise stoichiometric control by minimizing evaporative losses during reagent transfer.

LogP
Class-level
4.98 (computed)
Non-polar solvent compatibility context
Experimental LogP for BSU unavailable; inferred from TMS count
Core Structure
Head-to-head
Urea C=O (Target) vs Isourea C=N
Prevents alkylation vs silylation mismatch
Identical MW and formula; verify CAS 64521-18-2
Si–N Bonds
Class-level
4 (Target) vs 2 (BSU) per molecule
Moisture scavenging density context
Inferred from patent literature on RTV-1 systems
Physical State
Cross-study
Liquid (Target) vs Solid mp 219–221 °C (BSU)
Ambient dispensing process fit
Target density 0.902 g/cm³; no melting point reported

Exhaustive Silylation of Polyfunctional APIs

This compound is the optimal choice for derivatizing complex active pharmaceutical ingredients (APIs) with multiple hydroxyl or amine groups. Its ability to deliver up to four TMS equivalents per molecule minimizes the total volume of reagent required, optimizing reactor space and reducing raw material costs compared to standard bi-functional donors [1].

Scale-Up Synthesis Requiring Solvent-Free Workups

In industrial scale-up where aqueous washes or vacuum distillation are undesirable due to product instability, this reagent excels. The formation of highly insoluble hydroxyurea as a byproduct allows for immediate removal via simple filtration in non-polar solvents, drastically reducing cycle times [2].

Derivatization of Sterically Hindered Substrates

For the protection of tertiary alcohols, hindered steroids, or complex terpenes, the enhanced reactivity provided by the O-TMS group (driven by the alpha-effect of the adjacent nitrogen) ensures higher conversion rates under neutral conditions, avoiding the need for harsh acidic catalysts that might degrade sensitive substrates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
RTV-1 silicone moisture scavenger
Hydrolytic Si–N bond density
Moisture-scavenging stoichiometry review
High-temperature polymer silylation
Boiling point > 300 °C context
Process temperature window verification
Non-polar solvent derivatization
LogP-driven hydrophobicity
Solubility / phase-behavior review
Isomer-specific QC authentication
CAS and carbonyl group identity
Spectroscopic carbonyl confirmation (NMR/IR)

Hydrogen Bond Acceptor Count

2

Exact Mass

364.18538453 g/mol

Monoisotopic Mass

364.18538453 g/mol

Heavy Atom Count

21

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